Cas no 2147567-01-7 (benzyl N-{2-hydroxy-2-4-(trifluoromethyl)phenylethyl}carbamate)

Benzyl N-{2-hydroxy-2-4-(trifluoromethyl)phenylethyl}carbamate is a synthetic organic compound. It possesses a unique chemical structure that endows it with potent pharmacological properties. The compound is characterized by its stability and efficacy in various applications, particularly in drug discovery. Its specific functional groups contribute to its reactivity and suitability for complex synthetic transformations.
benzyl N-{2-hydroxy-2-4-(trifluoromethyl)phenylethyl}carbamate structure
2147567-01-7 structure
Product name:benzyl N-{2-hydroxy-2-4-(trifluoromethyl)phenylethyl}carbamate
CAS No:2147567-01-7
MF:C17H16F3NO3
MW:339.309055328369
CID:5618830
PubChem ID:135066299

benzyl N-{2-hydroxy-2-4-(trifluoromethyl)phenylethyl}carbamate Chemical and Physical Properties

Names and Identifiers

    • benzyl N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}carbamate
    • EN300-28296851
    • 2147567-01-7
    • benzyl N-{2-hydroxy-2-4-(trifluoromethyl)phenylethyl}carbamate
    • Inchi: 1S/C17H16F3NO3/c18-17(19,20)14-8-6-13(7-9-14)15(22)10-21-16(23)24-11-12-4-2-1-3-5-12/h1-9,15,22H,10-11H2,(H,21,23)
    • InChI Key: SHWIRLGRHGVKAO-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC(=CC=1)C(CNC(=O)OCC1C=CC=CC=1)O)(F)F

Computed Properties

  • Exact Mass: 339.10822786g/mol
  • Monoisotopic Mass: 339.10822786g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 6
  • Complexity: 389
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 58.6Ų

benzyl N-{2-hydroxy-2-4-(trifluoromethyl)phenylethyl}carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-28296851-5.0g
benzyl N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}carbamate
2147567-01-7 95.0%
5.0g
$2650.0 2025-03-19
Enamine
EN300-28296851-10g
benzyl N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}carbamate
2147567-01-7
10g
$3929.0 2023-09-07
Enamine
EN300-28296851-0.05g
benzyl N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}carbamate
2147567-01-7 95.0%
0.05g
$768.0 2025-03-19
Enamine
EN300-28296851-0.1g
benzyl N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}carbamate
2147567-01-7 95.0%
0.1g
$804.0 2025-03-19
Enamine
EN300-28296851-0.25g
benzyl N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}carbamate
2147567-01-7 95.0%
0.25g
$840.0 2025-03-19
Enamine
EN300-28296851-2.5g
benzyl N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}carbamate
2147567-01-7 95.0%
2.5g
$1791.0 2025-03-19
Enamine
EN300-28296851-0.5g
benzyl N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}carbamate
2147567-01-7 95.0%
0.5g
$877.0 2025-03-19
Enamine
EN300-28296851-1.0g
benzyl N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}carbamate
2147567-01-7 95.0%
1.0g
$914.0 2025-03-19
Enamine
EN300-28296851-10.0g
benzyl N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}carbamate
2147567-01-7 95.0%
10.0g
$3929.0 2025-03-19
Enamine
EN300-28296851-5g
benzyl N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}carbamate
2147567-01-7
5g
$2650.0 2023-09-07

benzyl N-{2-hydroxy-2-4-(trifluoromethyl)phenylethyl}carbamate Related Literature

Additional information on benzyl N-{2-hydroxy-2-4-(trifluoromethyl)phenylethyl}carbamate

Professional Introduction to Benzyl N-{2-hydroxy-2-4-(trifluoromethyl)phenylethyl}carbamate (CAS No. 2147567-01-7)

Benzyl N-{2-hydroxy-2-4-(trifluoromethyl)phenylethyl}carbamate, a compound with the chemical identifier CAS No. 2147567-01-7, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the class of carbamates, which are widely recognized for their versatile applications in medicinal chemistry, particularly in the development of bioactive molecules. The structural features of this compound, including the presence of a benzyl group and a hydroxyl-substituted phenethyl moiety, contribute to its unique pharmacological properties.

The< strong>benzyl N-{2-hydroxy-2-4-(trifluoromethyl)phenylethyl}carbamate molecule exhibits a complex arrangement of functional groups that make it a promising candidate for further research and development. The benzyl group, known for its stability and ability to enhance solubility, plays a crucial role in the compound's overall bioavailability. Meanwhile, the hydroxyl-substituted phenethyl group introduces a polar region that can interact with biological targets, potentially modulating various physiological processes.

Recent studies have highlighted the importance of fluorinated aromatic compounds in medicinal chemistry due to their enhanced metabolic stability and binding affinity. The presence of a trifluoromethyl group at the para position of the phenyl ring in this compound is particularly noteworthy. This substituent not only increases the lipophilicity of the molecule but also contributes to its resistance against enzymatic degradation, making it an attractive scaffold for drug design.

The pharmacological potential of Benzyl N-{2-hydroxy-2-4-(trifluoromethyl)phenylethyl}carbamate has been explored in several preclinical studies. Researchers have demonstrated its efficacy in modulating enzymes and receptors involved in inflammatory pathways. The hydroxyl group within the phenethyl moiety is believed to engage in hydrogen bonding interactions with biological targets, enhancing the compound's binding affinity. Furthermore, the carbamate functionality provides a site for further derivatization, allowing chemists to fine-tune its pharmacological profile.

In addition to its anti-inflammatory properties, Benzyl N-{2-hydroxy-2-4-(trifluoromethyl)phenylethyl}carbamate has shown promise in other therapeutic areas. Its structural motifs are reminiscent of molecules that exhibit antioxidant and neuroprotective effects. The combination of these properties makes it a valuable candidate for treating conditions associated with oxidative stress and neurodegeneration. Current research is focused on understanding the mechanisms by which this compound exerts its effects at the molecular level.

The synthesis of Benzyl N-{2-hydroxy-2-4-(trifluoromethyl)phenylethyl}carbamate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The use of advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, has been instrumental in achieving the desired molecular architecture. These methods not only improve efficiency but also minimize side reactions, leading to a more sustainable production process.

The development of novel pharmaceuticals relies heavily on innovative synthetic methodologies and structural modifications. The< strong>Benzyl N-{2-hydroxy-2-4-(trifluoromethyl)phenylethyl}carbamate molecule serves as an excellent example of how structural diversity can lead to new therapeutic opportunities. By leveraging computational chemistry tools and high-throughput screening techniques, researchers can rapidly identify promising derivatives with enhanced pharmacological activity.

The safety and efficacy of any pharmaceutical compound must be rigorously evaluated before it can be considered for clinical use. Preclinical studies involving Benzyl N-{2-hydroxy-2-4-(trifluoromethyl)phenylethyl}carbamate have demonstrated its potential as a lead compound for further development. These studies include assessments of acute toxicity, chronic toxicity, and pharmacokinetic parameters to ensure that it meets stringent safety standards.

In conclusion, Benzyl N-{2-hydroxy-2-4-(trifluoromethyl)phenylethyl}carbamate (CAS No. 2147567-01-7) is a structurally complex and pharmacologically interesting compound with significant potential in drug discovery. Its unique combination of functional groups and favorable physicochemical properties make it an attractive candidate for further investigation. As research continues to uncover new therapeutic applications, this compound is poised to play a vital role in addressing unmet medical needs.

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